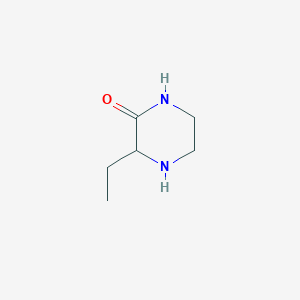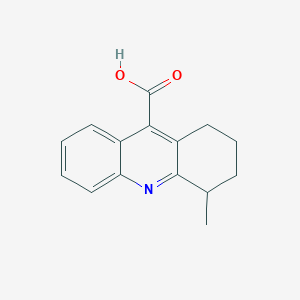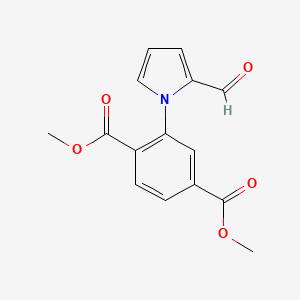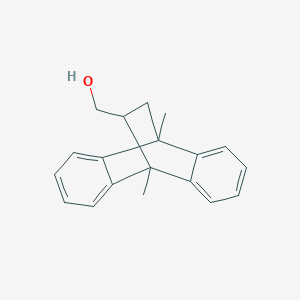![molecular formula C13H16N2O B1366010 N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 39760-01-5](/img/structure/B1366010.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiallergic Properties
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide derivatives have been studied for their potential as antiallergic agents. For example, a study by Menciu et al. (1999) synthesized a series of related compounds and identified one derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as particularly potent. This compound showed significant antiallergic activity in both in vitro and in vivo assays, surpassing the potency of existing antiallergic drugs like astemizole in certain tests (Menciu et al., 1999).
Antioxidant Activity
In 2020, a study by Gopi and Dhanaraju reported on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activities. They discovered that some of these compounds exhibited considerable antioxidant activity, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Synthesis of Novel Compounds
Saito et al. (2007) explored the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. This study contributed to the development of new synthetic methodologies for indole derivatives, which are valuable in various fields of chemical research (Saito, Matsuo, & Ishibashi, 2007).
Antimicrobial and Cytotoxicity Studies
Kaplancıklı et al. (2012) synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives for antimicrobial activity and cytotoxicity. Some of these derivatives showed notable antimicrobial activity and were also evaluated for cytotoxic effects, indicating their potential for medical applications (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Synthesis of Medicinal Compounds
Rádl et al. (2008) developed a new methodology for the preparation of indole derivatives with a 2-(dialkylamino)-ethyl substituent, applied in the synthesis of rizatriptan, a medication used for the treatment of migraines. This study provided a novel approach to synthesizing N,N-dimethyl-2-{5-[(1H-1,2,4-triazol-l-yl)methyl]-1H-indol-3-yl)ethan-1-amine (rizatriptan; 3), highlighting the importance of indole derivatives in pharmaceutical development (Rádl, Klecán, Klvaňa, & Havlíček, 2008).
Opioid Agonists Research
Barlow et al. (1991) investigated N-[2-(1-pyrrolidinyl)ethyl]acetamides and their variants as potential opioid kappa agonists. They synthesized and evaluated various compounds, discovering several potent ones, which can be significant in developing new opioid analgesics (Barlow, Blackburn, Costello, James, Le Count, Main, Pearce, Russell, & Shaw, 1991).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and tested for antioxidant activity, showing significant results. This study illustrates the potential of these complexes in various chemical and pharmaceutical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Orientations Futures
The future directions for “N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” could involve further studies on its synthesis, characterization, and potential applications. For instance, related compounds have shown potential as agents for inhibiting tubulin polymerization . Therefore, “this compound” could be studied for similar applications.
Mécanisme D'action
Target of Action
The compound N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Propriétés
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHAQSQWEBBVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


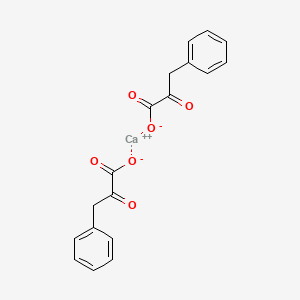
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
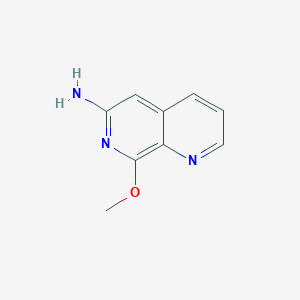
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)



![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
